molecular formula C18H23N3O B14169478 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone CAS No. 3889-00-7

6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone

Cat. No.: B14169478
CAS No.: 3889-00-7
M. Wt: 297.4 g/mol
InChI Key: WGZWPLZNQCSXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole moiety, along with a piperidino ketone group. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone typically involves multiple steps. One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the azepinoindole structure . The reaction conditions often require refluxing in a suitable solvent such as toluene or methanol.

Industrial Production Methods

the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino(5,4,3-cd)indole
  • 6-Methyl-2-piperidinocarbonyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indole
  • Benzofuro(3,2-b)indole

Uniqueness

6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an azepine ring, indole moiety, and piperidino ketone group makes it a versatile compound for various research applications .

Properties

CAS No.

3889-00-7

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H23N3O/c1-12-13-6-5-7-15-16(13)14(8-9-19-12)17(20-15)18(22)21-10-3-2-4-11-21/h5-7,12,19-20H,2-4,8-11H2,1H3

InChI Key

WGZWPLZNQCSXCL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C3C(=C(NC3=CC=C2)C(=O)N4CCCCC4)CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.